molecular formula C10H13N B14573769 1-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile CAS No. 61530-92-5

1-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile

Cat. No.: B14573769
CAS No.: 61530-92-5
M. Wt: 147.22 g/mol
InChI Key: KFZQPQJOLFKWRD-UHFFFAOYSA-N
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Description

1-Methylbicyclo[222]oct-5-ene-2-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a nitrile group attached to a bicyclo[222]octene framework

Preparation Methods

The synthesis of 1-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[2.2.2]oct-5-ene and methyl cyanide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

1-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups such as amines or alcohols, using reagents like sodium amide or lithium aluminum hydride.

Scientific Research Applications

1-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: In the material science industry, it is used in the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.

    Pathways: It may influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

1-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile can be compared with other similar compounds:

    2-Methyl-bicyclo[2.2.2]-oct-2-ene: This compound has a similar bicyclic structure but lacks the nitrile group, resulting in different chemical reactivity and applications.

    Bicyclo[2.2.2]oct-2-ene: Another related compound, which also lacks the nitrile group and has different physical and chemical properties.

    Bicyclo[2.2.2]oct-2-ene, 5-(1-methylethyl)-:

Properties

CAS No.

61530-92-5

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile

InChI

InChI=1S/C10H13N/c1-10-4-2-8(3-5-10)6-9(10)7-11/h2,4,8-9H,3,5-6H2,1H3

InChI Key

KFZQPQJOLFKWRD-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1C#N)C=C2

Origin of Product

United States

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